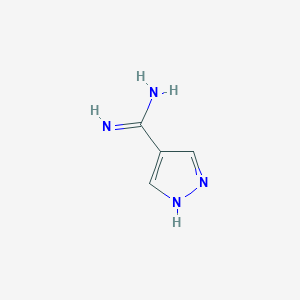

1H-ピラゾール-4-カルボキシミドアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-Pyrazole-4-carboximidamide is a chemical compound that falls within the broader class of pyrazole derivatives. These compounds are characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2, and they often exhibit a wide range of biological activities, making them of interest in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, 1H-pyrazole-3-carboxamide was synthesized from the corresponding acid chloride and 2,3-diaminopyridine, yielding a good product yield of 69% . Another approach involved the reaction of pyrazolines with activated alkynes under neat conditions, leading to unexpected ring opening and the formation of 1H-pyrazole-4,5-dicarboxylates . Additionally, a parallel synthesis method was developed for 1H-pyrazolo[3,4-d]pyrimidines using condensation of N-pyrazolylamides and nitriles, which allowed for rapid generation of molecular diversity .

Molecular Structure Analysis

The molecular structures of synthesized pyrazole derivatives are often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as single-crystal X-ray diffraction . For example, the structure of a novel pyrazole derivative was confirmed by X-ray diffraction, revealing a twisted conformation between the pyrazole and thiophene rings . The crystal structure of another pyrazole derivative was stabilized by intermolecular hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, 1H-pyrazole carboxylates were synthesized using Vilsmeier reagent and exhibited antimicrobial activity . Pyrazolopyrimidines and Schiff bases were obtained from reactions with acetylacetone and arylidenemalononitriles or isatin and selected aldehydes, respectively, and some of these compounds showed antitumor activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The crystal and molecular structure of a pyrazole derivative was found to be stabilized by intermolecular hydrogen bonds, and the compound exhibited three-dimensional supramolecular self-assembly . The antioxidant properties of a pyrazole derivative were evaluated through DPPH and hydroxyl radical scavenging methods, indicating potential for biological applications . Additionally, 1H-pyrazole-1-carboxamidines were prepared as inhibitors of nitric oxide synthase, with some compounds showing competitive inhibition .

科学的研究の応用

結晶構造解析

1H-ピラゾール-1-カルボキシミドアミドの様々な無機酸との五つの塩の結晶構造が決定された . PyCAのプロトン化経路の理論計算により、研究された結晶に存在するカチオン形はエネルギー的に有利であることが示された .

振動スペクトル解析

結晶中の水素結合ネットワークの強さは、振動スペクトルを分析することで評価された . バンドは、[(HPyCA) 2 Cl 4] 2– イオンの理論計算とポテンシャルエネルギー分布解析に基づいて割り当てられた .

アミンのグアニル化

1H-ピラゾール-1-カルボキシミドアミド塩酸塩は、アミンのグアニル化に使用されてきた . このプロセスには、グアニジニウム基の導入が含まれ、これは多くの合成手順における重要なステップである .

ペプチド合成

この化合物は、ペプチド合成にも使用されてきた . ペプチドは、多くの生物学的プロセスに重要なアミノ酸の短い鎖であり、その合成は生化学研究における重要な側面である .

ビスグアニジニウムコレステロール誘導体の合成

1H-ピラゾール-1-カルボキシミドアミド塩酸塩は、ビスグアニジニウムコレステロール誘導体の合成に使用されてきた . これらの誘導体は、医薬品や材料科学など、様々な分野で潜在的な用途を持つ .

グアニル化中空繊維膜の調製

1H-ピラゾール-1-カルボキシミドアミド塩酸塩の別の用途は、グアニル化中空繊維膜の調製である . これらの膜は、ろ過や分離プロセスに潜在的な用途がある .

薬物合成

1H-ピラゾール-1-カルボキシミドアミドは、インフルエンザA型およびB型の薬であるザナミビルなどの薬物の合成に使用されてきた . これは、合成手順の最後のステップとして、グアニジニウム基の導入に成功した .

ウイルスプロテアーゼ阻害剤の合成

Boc保護PyCAは、デング熱および西ナイルウイルスプロテアーゼ阻害剤の合成におけるグアニル化剤であった . これは、この化合物が抗ウイルス薬の開発における可能性を示している .

作用機序

Target of Action

1H-Pyrazole-4-carboximidamide primarily targets the Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C in humans . These targets play crucial roles in various biological processes, including hormone regulation and alcohol metabolism.

Mode of Action

It is known to interact with its targets, potentially leading to changes in their function . For instance, in the context of fungicides, it has been suggested that the compound exhibits high affinity with the Succinate Dehydrogenase (SDH) protein through hydrogen bond and π – π stacking interactions .

Biochemical Pathways

It is known that succinate dehydrogenase inhibitors, a class of fungicides to which this compound may belong, can block the energy synthesis of pathogens by targeting sdh to inhibit mitochondrial electron transfer between succinate and ubiquinone . This system is critical for oxygen-sensing and has been a significant target for developing fungicides .

Result of Action

Some studies suggest that certain pyrazole-4-carboxamides can exhibit significant inhibition against certain fungi, indicating potential antifungal activity .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

It is known that pyrazole derivatives play a significant role in various biochemical reactions . They are often used in drug synthesis studies, forming the core of various nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive drugs .

Cellular Effects

Some pyrazole derivatives have shown significant antimicrobial and antioxidant activities . These compounds have demonstrated growth inhibitory activity and remarkable antioxidant activity compared to standard antioxidants .

Molecular Mechanism

The molecular mechanism of 1H-Pyrazole-4-carboximidamide is not well-established due to the lack of comprehensive studies. It is known that pyrazole derivatives can undergo a variety of reactions, including [3 + 2] cycloaddition reactions, which are often used in the synthesis of bioactive compounds .

Temporal Effects in Laboratory Settings

It is known that pyrazole-4-carboxylic acids, which are structurally similar to 1H-Pyrazole-4-carboximidamide, exhibit solid-state proton transfer (SSPT) and tautomerism .

Metabolic Pathways

Pyrazole derivatives are known to be involved in various metabolic pathways .

Transport and Distribution

It is known that pyrazole derivatives can interact with various transporters and binding proteins .

特性

IUPAC Name |

1H-pyrazole-4-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-4(6)3-1-7-8-2-3/h1-2H,(H3,5,6)(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYGOGLQIFYMGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C(=N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Ethoxycarbonyl)piperidino]-5-nitrobenzenecarboxylic acid](/img/structure/B2525834.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2525836.png)

![5-ethoxy-2-phenyl-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2525839.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2525840.png)

![N-(2-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525844.png)

![[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B2525846.png)

![6-(3-Fluorophenyl)-2-[1-(2-phenylethylsulfonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2525848.png)

![N-butyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2525849.png)